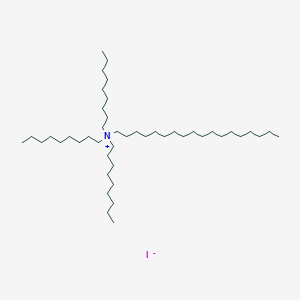

N,N,N-Trinonyloctadecan-1-aminium iodide

Description

N,N,N-Trinonyloctadecan-1-aminium iodide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three nonyl (C₉H₁₉) groups and one octadecyl (C₁₈H₃₇) chain, with iodide as the counterion. This compound belongs to a class of cationic surfactants known for their amphiphilic properties, making them valuable in applications such as phase-transfer catalysis, antimicrobial agents, and materials science. The long alkyl chains (nonyl and octadecyl) contribute to its hydrophobic character, while the positively charged ammonium center enhances solubility in polar solvents.

Properties

CAS No. |

73205-31-9 |

|---|---|

Molecular Formula |

C45H94IN |

Molecular Weight |

776.1 g/mol |

IUPAC Name |

tri(nonyl)-octadecylazanium;iodide |

InChI |

InChI=1S/C45H94N.HI/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-33-37-41-45-46(42-38-34-30-18-14-10-6-2,43-39-35-31-19-15-11-7-3)44-40-36-32-20-16-12-8-4;/h5-45H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

FSTFAZRXPSEFSW-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCC)(CCCCCCCCC)CCCCCCCCC.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trinonyloctadecan-1-aminium iodide typically involves the quaternization of N,N,N-trinonyloctadecan-1-amine with an alkyl halide, such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

N,N,N-Trinonyloctadecan-1-amine+Methyl iodide→N,N,N-Trinonyloctadecan-1-aminium iodide

Industrial Production Methods

Industrial production of N,N,N-Trinonyloctadecan-1-aminium iodide involves large-scale quaternization reactions in batch or continuous reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trinonyloctadecan-1-aminium iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other anions through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.

Common Reagents and Conditions

Substitution Reactions: Common reagents include silver nitrate (AgNO₃) for iodide substitution.

Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate would yield N,N,N-Trinonyloctadecan-1-aminium nitrate.

Scientific Research Applications

N,N,N-Trinonyloctadecan-1-aminium iodide has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

Medicine: Investigated for its potential use in drug delivery and antimicrobial formulations.

Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N,N,N-Trinonyloctadecan-1-aminium iodide is primarily based on its surfactant properties. The long alkyl chains interact with lipid membranes, disrupting their structure and increasing permeability. This can lead to cell lysis in microbial applications or enhanced drug delivery in medical applications. The quaternary ammonium group interacts with negatively charged molecules, facilitating various biochemical interactions.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : The synthesis of long-chain quaternary ammonium iodides often requires multi-step alkylation and purification processes, as seen in analogs like N-dodecyl-N,N-dimethylammonium derivatives .

- Spectroscopic Characterization: NMR and IR data for similar compounds (e.g., ¹H NMR shifts at δ 1.12–3.23 for triethyl derivatives ) provide a framework for predicting the spectroscopic properties of N,N,N-trinonyloctadecan-1-aminium iodide.

- Knowledge Gaps: Direct experimental data on the target compound’s reactivity, toxicity, and phase behavior are lacking, necessitating further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.